4-Hydroxy-2-methyl-5-nitrobenzoic acid

Catalog No.
S3305705
CAS No.
408335-80-8
M.F
C8H7NO5
M. Wt
197.146
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-2-methyl-5-nitrobenzoic acid

CAS Number

408335-80-8

Product Name

4-Hydroxy-2-methyl-5-nitrobenzoic acid

IUPAC Name

4-hydroxy-2-methyl-5-nitrobenzoic acid

Molecular Formula

C8H7NO5

Molecular Weight

197.146

InChI

InChI=1S/C8H7NO5/c1-4-2-7(10)6(9(13)14)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI Key

LIDKLIGKTGJHFK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])O

Solubility

not available

4-Hydroxy-2-methyl-5-nitrobenzoic acid is a crystalline solid that appears as a yellow to orange-yellow powder. Its molecular formula is C₈H₇N₁O₅, and it has a molecular weight of approximately 197.15 g/mol. The compound has a melting point ranging from 213 to 214 °C and a boiling point of about 375.4 °C at 760 mmHg . It is classified under the category of nitrobenzoic acids, which are derivatives of benzoic acid containing nitro and hydroxy groups.

The chemical behavior of 4-hydroxy-2-methyl-5-nitrobenzoic acid can be characterized by several key reactions:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The nitro group can undergo reduction to form an amine or hydroxylamine derivative under appropriate conditions.
  • Nucleophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Several methods have been developed for synthesizing 4-hydroxy-2-methyl-5-nitrobenzoic acid:

  • Nitration of Salicylic Acid: This method involves the nitration of salicylic acid using nitric acid in the presence of sulfuric acid.
  • Chemical Modification: Starting from commercially available compounds, chemical modifications such as methylation and hydroxy group introduction can yield the desired compound.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies to achieve the final structure.

4-Hydroxy-2-methyl-5-nitrobenzoic acid has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations.
  • Dyes and Pigments: Due to its color properties, it may be utilized in dye production.
  • Research: As a reagent in organic synthesis and biochemical studies.

Studies on the interactions of 4-hydroxy-2-methyl-5-nitrobenzoic acid with other molecules are crucial for understanding its biological role. Preliminary research suggests potential interactions with enzymes involved in metabolic pathways and receptor sites that could influence its pharmacological profile.

Several compounds share structural similarities with 4-hydroxy-2-methyl-5-nitrobenzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
5-Hydroxy-2-methyl-4-nitrobenzoic acidC₈H₇N₁O₅Hydroxyl group at position five instead of four
3-Hydroxy-4-methyl-5-nitrobenzoic acidC₈H₇N₁O₅Different positioning of hydroxyl group
2-Hydroxy-5-nitrobenzoic acidC₇H₆N₁O₃Lacks the methyl group at position two

XLogP3

1.8

Dates

Modify: 2023-08-19

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